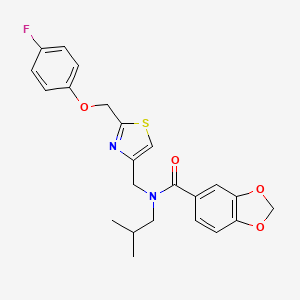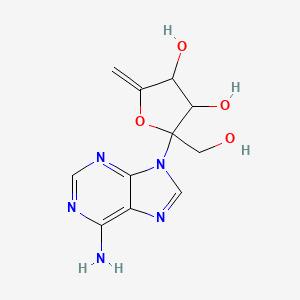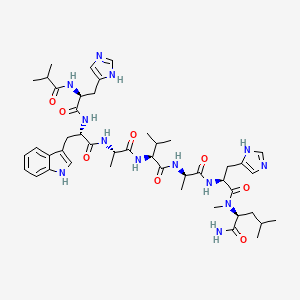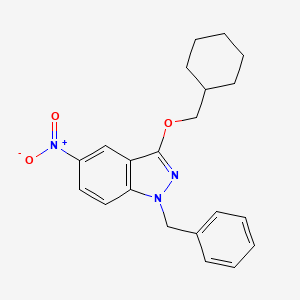
Villosolside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Villosolside is a natural iridoid glucoside compound isolated from the roots of Patrinia scabra Bunge . It is known for its anti-inflammatory properties and has a molecular formula of C16H26O9 with a molecular weight of 362.372 g/mol . The compound is characterized by its unique structure, which includes a cyclopenta[c]pyran ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Villosolside is primarily isolated from natural sources, specifically from the roots of Patrinia scabra Bunge . The extraction process involves several steps, including:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract undergoes chromatographic techniques, such as column chromatography, to isolate this compound.
Industrial Production Methods: While there is limited information on the industrial-scale synthesis of this compound, the extraction from natural sources remains the primary method. Advances in biotechnological methods, such as plant cell culture techniques, could potentially enhance the production yield in the future.
Analyse Chemischer Reaktionen
Types of Reactions: Villosolside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Villosolside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: Investigated for its role in plant metabolism and its biosynthetic pathways.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Villosolside exerts its effects primarily through its anti-inflammatory activity. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation . The molecular targets include enzymes and receptors involved in the inflammatory pathway, such as cyclooxygenase and nuclear factor-kappa B.
Vergleich Mit ähnlichen Verbindungen
Gibboside: Another iridoid glucoside isolated from Patrinia gibbosa, known for its similar anti-inflammatory properties.
Loganin: An iridoid glucoside found in various plants, used for its anti-inflammatory and antioxidant activities.
Catalpol: An iridoid glucoside with neuroprotective and anti-inflammatory effects.
Uniqueness of Villosolside: this compound is unique due to its specific structural features and its potent anti-inflammatory activity. Its distinct cyclopenta[c]pyran ring system differentiates it from other iridoid glucosides, contributing to its unique biological activities.
Eigenschaften
Molekularformel |
C16H26O9 |
|---|---|
Molekulargewicht |
362.37 g/mol |
IUPAC-Name |
(4R,4aR,6S,7S,7aS)-6-hydroxy-4,7-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C16H26O9/c1-6-7-3-10(18)16(2,8(7)5-23-14(6)22)25-15-13(21)12(20)11(19)9(4-17)24-15/h6-13,15,17-21H,3-5H2,1-2H3/t6-,7+,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1 |
InChI-Schlüssel |
DBLVGADGVDUSHJ-RLIMOHGTSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2C[C@@H]([C@@]([C@@H]2COC1=O)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)


![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)

![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)



![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)



